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molecular formula C5H9N3S B1580421 5-Propyl-1,3,4-thiadiazol-2-amine CAS No. 39223-04-6

5-Propyl-1,3,4-thiadiazol-2-amine

Cat. No. B1580421
M. Wt: 143.21 g/mol
InChI Key: NLQURINLKRAGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04639526

Procedure details

To 14.9 g (0.1 mol) 2-n-propyl-5-amino-1,3,4-thiadiazole dissolved in 100 ml dimethyl formamide there are added dropwise, at 20° C., 5.7 g (0.1 mol) methyl isocyanate. After the subsidence of the heat effect, stirring is continued for 1 hour at 50° C., and distillation to one half of the original volume is then effected in a vacuum, followed by pouring into 400 ml of water. The crude N-(2-n-propyl-1,3,4-thiadiazol-5-yl)-N'-methyl urea (13) is obtained in solid form and is filtered off with suction.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[S:5][C:6]([NH2:9])=[N:7][N:8]=1)[CH2:2][CH3:3].[CH3:10][N:11]=[C:12]=[O:13]>CN(C)C=O>[CH2:1]([C:4]1[S:5][C:6]([NH:9][C:12]([NH:11][CH3:10])=[O:13])=[N:7][N:8]=1)[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
14.9 g
Type
reactant
Smiles
C(CC)C=1SC(=NN1)N
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
CN=C=O

Conditions

Stirring
Type
CUSTOM
Details
After the subsidence of the heat effect, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
there are added dropwise, at 20° C.
DISTILLATION
Type
DISTILLATION
Details
distillation to one half of the original volume
ADDITION
Type
ADDITION
Details
by pouring into 400 ml of water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)C=1SC(=NN1)NC(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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